BCI-121 vs. EPZ030456: Mechanistic Divergence in Binding Mode
BCI-121 is a substrate-competitive SMYD3 inhibitor that binds to the histone substrate recognition interface, directly competing with histone H4 peptide for SMYD3 binding . In competition assays, BCI-121 achieved 36.5% inhibition at a 1:1 [BCI-121]:[histone H4 peptide] molar ratio, increasing to 51.0% inhibition at a 1:2.5 ratio . In contrast, EPZ030456 (comparator) is a SAM-competitive inhibitor that binds to the SAM cofactor pocket and does not compete with histone substrates [1]. This mechanistic distinction defines fundamentally different modes of SMYD3 inhibition.
| Evidence Dimension | Binding mechanism and competition type |
|---|---|
| Target Compound Data | BCI-121: substrate-competitive; 36.5% inhibition at 1:1 molar ratio with histone H4 peptide, 51.0% at 1:2.5 ratio; KD = 11.8 μM via SPR |
| Comparator Or Baseline | EPZ030456: SAM-competitive; Ki = 4.6 nM for SAM binding site; does not compete with H3 peptide substrate |
| Quantified Difference | Mechanistic class difference: substrate-competitive (BCI-121) vs. SAM-competitive (EPZ030456); BCI-121 binds SMYD3 with ~2,500-fold weaker biochemical affinity than EPZ030456 |
| Conditions | BCI-121: SPR binding assay (kon 357.7/M/s, koff 4.23×10⁻³/s). EPZ030456: SAM competition binding assay |
Why This Matters
This mechanistic distinction determines that BCI-121 cannot be functionally substituted by SAM-competitive SMYD3 inhibitors; researchers studying substrate-recognition domain pharmacology or requiring distinct modes of target engagement must specifically procure BCI-121.
- [1] GLPBIO. UNC1999/EPZ030456 Datasheet: EPZ030456 is SAM-competitive with Ki = 4.6 nM. View Source
